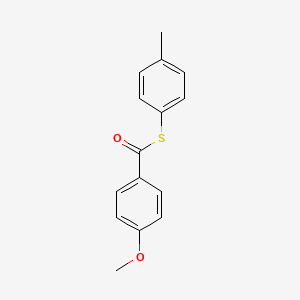
S-(4-methylphenyl) 4-methoxybenzenecarbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-methylphenyl) 4-methoxybenzenecarbothioate: is an organic compound with the molecular formula C15H14O2S It is a thioester derivative, characterized by the presence of a sulfur atom bonded to a carbonyl group and an aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-methylphenyl) 4-methoxybenzenecarbothioate typically involves the reaction of 4-methylthiophenol with 4-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-methylthiophenol+4-methoxybenzoyl chloride→S-(4-methylphenyl) 4-methoxybenzenecarbothioate
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: S-(4-methylphenyl) 4-methoxybenzenecarbothioate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of thiols or thioethers.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), Lewis acids (AlCl3).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: S-(4-methylphenyl) 4-methoxybenzenecarbothioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of enzyme inhibitors or as a probe to study protein-ligand interactions.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be investigated for its activity against certain diseases or as a lead compound for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, fragrances, and polymers. Its unique chemical structure allows for the development of materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of S-(4-methylphenyl) 4-methoxybenzenecarbothioate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effect. The specific pathways and targets involved depend on the context of its application and the nature of the biological system being studied.
Comparación Con Compuestos Similares
- S-(4-methylphenyl) 2-methoxybenzenecarbothioate
- S-(4-methylphenyl) 4-methylbenzenecarbothioate
Comparison: S-(4-methylphenyl) 4-methoxybenzenecarbothioate is unique due to the presence of both a methoxy group and a thioester linkage This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns Compared to S-(4-methylphenyl) 2-methoxybenzenecarbothioate, the position of the methoxy group in the 4-position can lead to different steric and electronic effects, influencing the compound’s reactivity and interactions
Propiedades
IUPAC Name |
S-(4-methylphenyl) 4-methoxybenzenecarbothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-11-3-9-14(10-4-11)18-15(16)12-5-7-13(17-2)8-6-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSJZQZBUUDQQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3,5-Dimethyl-1H-pyrazol-4-YL)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]propanehydrazide](/img/structure/B5797760.png)
![Morpholin-4-yl[4-(5-propylpyridin-2-yl)phenyl]methanone](/img/structure/B5797772.png)
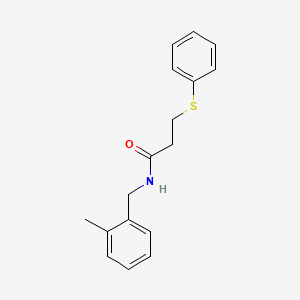
![1-(4-chloro-2-fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5797795.png)
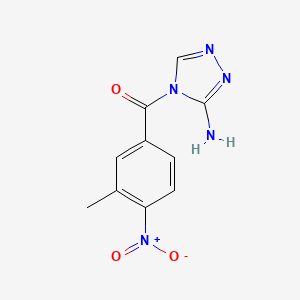
![N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5797802.png)
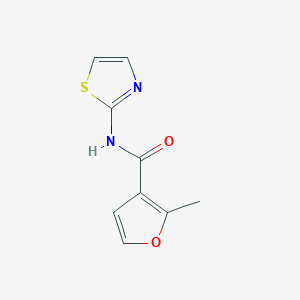
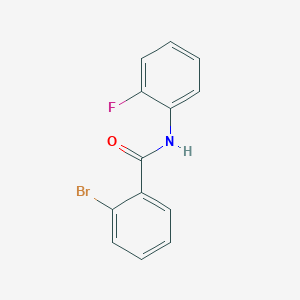
![4-methyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclopentan]-5(7H)-one](/img/structure/B5797813.png)
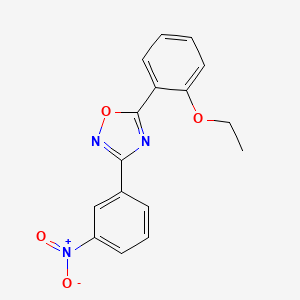
![methyl 5-[(4-tert-butylbenzoyl)amino]-2-chlorobenzoate](/img/structure/B5797821.png)
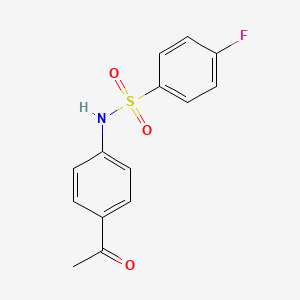
![N-[3-(acetylamino)-4-methylphenyl]-4-chlorobenzamide](/img/structure/B5797827.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5797832.png)
